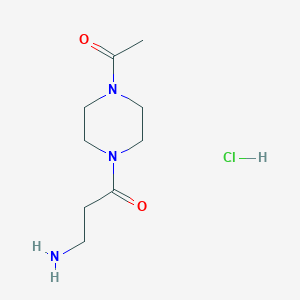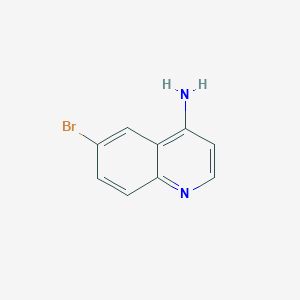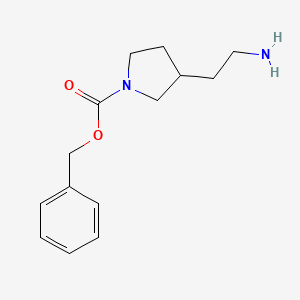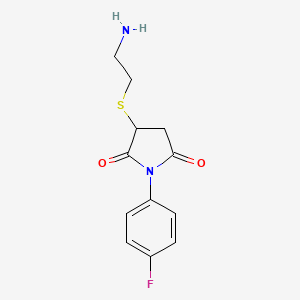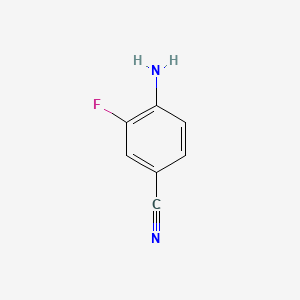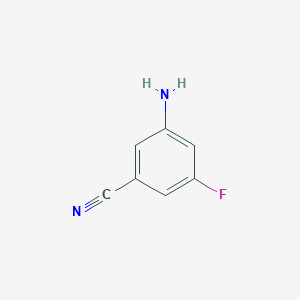
(2-溴苯基)甲磺酰氯
描述
Synthesis Analysis
The synthesis of compounds related to (2-bromophenyl)methanesulfonyl chloride can be achieved through methods such as Friedel–Crafts-type alkylation. For instance, bromodifluoro(phenylsulfanyl)methane undergoes Friedel–Crafts-type alkylation with activated aromatic compounds to yield products like thioesters and benzophenones, and this methodology has been applied to synthesize xanthone derivatives . Although the exact synthesis of (2-bromophenyl)methanesulfonyl chloride is not detailed, similar strategies could potentially be adapted for its synthesis.
Molecular Structure Analysis
While the molecular structure of (2-bromophenyl)methanesulfonyl chloride is not directly analyzed in the provided papers, related compounds have been studied. For example, the crystal structure of a complex involving 4-nitrophenyl[bis(ethylsulfonyl)]methane has been examined, revealing details about the hydrogen bonding interactions and the lengths of these bonds . These findings can provide insights into the potential molecular interactions and structure of (2-bromophenyl)methanesulfonyl chloride, considering the similarities in the sulfonyl functional groups.
Chemical Reactions Analysis
The chemical reactivity of (2-bromophenyl)methanesulfonyl chloride can be inferred from related compounds. Methanesulfonic acid, a related sulfonyl-containing compound, has been used as a catalyst in the synthesis of 2-substituted benzoxazoles from carboxylic acids . The presence of the sulfonyl group and the halogen in (2-bromophenyl)methanesulfonyl chloride suggests that it could participate in similar reactions, acting as an electrophile in various organic transformations.
Physical and Chemical Properties Analysis
科学研究应用
温和的钯催化的甲磺酰胺的 N-芳基化
- 本研究提出了一种钯催化的甲磺酰胺与芳基溴化物和氯化物交叉偶联的方法,为潜在的遗传毒性试剂和副产物提供了一种更安全的替代方案(Rosen 等,2011)。
钠插入五氧化二钒
- 甲磺酰氯与 AlCl3 形成离子液体,可用于研究该电解质中五氧化二钒薄膜的电化学性质,表明在电池技术中具有潜力(Su 等,2001)。
水解和亲核取代反应
- 对甲磺酰氯水解的研究揭示了重叠的机制,包括对磺酰氯的直接亲核攻击,尤其是在不同的 pH 条件下(King 等,1992)。
甲磺酰氟和乙酰胆碱酯酶的反应速率
- 本研究考察了甲磺酰氟和乙酰胆碱酯酶之间的反应,突出了该化学物质作为生化工具的潜力(Kitz 和 Wilson,1963)。
2-取代苯并恶唑的合成
- 甲磺酸促进了 2-取代苯并恶唑的合成,显示了其在药物和有机化学中的重要性(Kumar 等,2008)。
磺酰氯的合成
- 本文描述了一种合成几种苯磺酰氯和芳基甲磺酰氯的方法,证明了该化合物在创建功能性化学基团中的作用(Kim 等,1992)。
甲磺酰氯的一电子还原
- 对甲磺酰氯一电子还原的研究揭示了其在含氧溶液中的作用以及在化学和生物化学中的潜在应用(Tamba 等,2007)。
作用机制
Target of Action
(2-Bromophenyl)methanesulfonyl Chloride, often abbreviated as MsCl, is an organosulfur compound . It is primarily used in the formation of methanesulfonates, which are intermediates in substitution reactions, elimination reactions, reductions, and rearrangement reactions .
Mode of Action
MsCl is highly reactive and functions as an electrophile, serving as a source of the “CH3SO2+” synthon . It reacts with alcohols to form methanesulfonates in the presence of a non-nucleophilic base . The formation of methanesulfonates is believed to proceed via a mechanism wherein methanesulfonyl chloride first undergoes an E1cb elimination to generate the highly reactive parent sulfene (CH2=SO2), followed by attack by the alcohol and rapid proton transfer to generate the observed product .
Biochemical Pathways
The primary biochemical pathway involving (2-Bromophenyl)methanesulfonyl Chloride is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Result of Action
The primary result of the action of (2-Bromophenyl)methanesulfonyl Chloride is the formation of methanesulfonates . These compounds are used as intermediates in various chemical reactions, including substitution reactions, elimination reactions, reductions, and rearrangement reactions .
Action Environment
The action of (2-Bromophenyl)methanesulfonyl Chloride can be influenced by various environmental factors. For instance, the presence of a non-nucleophilic base is necessary for its reaction with alcohols to form methanesulfonates . Additionally, the SM cross-coupling reaction requires the presence of a metal catalyst, such as palladium . The stability of (2-Bromophenyl)methanesulfonyl Chloride can also be affected by environmental conditions, such as temperature and humidity .
安全和危害
属性
IUPAC Name |
(2-bromophenyl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO2S/c8-7-4-2-1-3-6(7)5-12(9,10)11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRCWHIGMBAULL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375778 | |
| Record name | (2-bromophenyl)methanesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-bromophenyl)methanesulfonyl Chloride | |
CAS RN |
24974-74-1 | |
| Record name | 2-Bromobenzenemethanesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24974-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-bromophenyl)methanesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Bromophenyl)methanesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






